molecular formula C9H12O2 B3280831 1-Ethynyl-cyclohexanecarboxylic acid CAS No. 72335-58-1

1-Ethynyl-cyclohexanecarboxylic acid

Cat. No.: B3280831
CAS No.: 72335-58-1
M. Wt: 152.19 g/mol
InChI Key: ZPMWTYRADOECFN-UHFFFAOYSA-N
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Description

Contextualization within Alkyne and Carboxylic Acid Chemistry

The chemistry of 1-Ethynyl-cyclohexanecarboxylic acid is deeply rooted in the well-established reactivity of its constituent functional groups. Terminal alkynes are known for their ability to participate in a wide array of chemical transformations. msu.edu The acidic proton on the sp-hybridized carbon can be readily removed by a strong base to form a potent nucleophile, an acetylide, which can react with various electrophiles to form new carbon-carbon bonds. msu.edu Furthermore, the carbon-carbon triple bond can undergo various addition reactions and is a key participant in powerful coupling reactions, such as the Sonogashira, Glaser, and Click reactions. Oxidative cleavage of the triple bond can also lead to the formation of carboxylic acids. chemistrysteps.com

Carboxylic acids, on the other hand, are fundamental organic acids that can be converted into a wide range of derivatives, including esters, amides, acid halides, and anhydrides. rsc.org They can also be reduced to alcohols. The presence of both a terminal alkyne and a carboxylic acid in one molecule allows for orthogonal chemical modifications, where one group can be reacted selectively while the other remains intact for subsequent transformations.

Significance as a Versatile Molecular Synthon

The dual functionality of this compound makes it a highly valuable and versatile synthon, or building block, in organic synthesis. The carboxylic acid group provides a handle for forming ester or amide linkages, which are prevalent in many biologically active molecules and materials. Simultaneously, the terminal alkyne group serves as a versatile functional group for introducing molecular complexity.

This bifunctionality allows for the construction of complex molecules through sequential and controlled reactions. For example, the carboxylic acid could be used to anchor the molecule to a solid support for combinatorial synthesis, while the alkyne is elaborated in solution-phase reactions. Alternatively, the alkyne could be used in a transition-metal-catalyzed cross-coupling reaction to introduce an aromatic or heterocyclic moiety, followed by modification of the carboxylic acid to fine-tune the properties of the final product.

Historical Overview of Related Cyclohexane (B81311) Derivatives in Synthesis

The cyclohexane ring is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds with significant biological activity. researchgate.netlangchem.com Its conformational flexibility, adopting stable chair and boat conformations, plays a crucial role in determining the three-dimensional structure and, consequently, the biological function of molecules containing this ring system.

Historically, the synthesis of substituted cyclohexane derivatives has been a central theme in organic chemistry. elsevierpure.com The development of methods for the stereocontrolled functionalization of the cyclohexane ring has been instrumental in the total synthesis of numerous complex natural products, including steroids, terpenes, and alkaloids. elsevierpure.com The incorporation of various functional groups onto the cyclohexane scaffold has been a key strategy in medicinal chemistry to modulate the pharmacological properties of drug candidates, such as their potency, selectivity, and pharmacokinetic profiles. researchgate.netlangchem.com Cyclohexane derivatives have found applications as antimicrobial, anti-inflammatory, and anticancer agents. langchem.com

The study of this compound builds upon this rich history, offering a modern tool for the construction of novel cyclohexane-containing molecules with potentially interesting and useful properties for various applications, including drug discovery and materials science.

Interactive Data Tables

Table 1: General Properties of Terminal Alkynes and Carboxylic Acids

Functional GroupTypical pKaCommon ReactionsKey Applications in Synthesis
Terminal Alkyne ~25Deprotonation-alkylation, Sonogashira coupling, Click chemistry, Hydration, HydrogenationIntroduction of carbon chains, formation of aryl-alkyne linkages, bioconjugation, synthesis of ketones and alkanes
Carboxylic Acid ~4-5Esterification, Amidation, Reduction, Conversion to acid halidesProtection of alcohols, formation of peptide bonds, synthesis of primary alcohols, activation for nucleophilic acyl substitution

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueData Source
Molecular Formula C9H12O2-
Molecular Weight 152.19 g/mol -
CAS Number 72335-58-1 chemicalbook.comintlab.orgguidechem.com
Boiling Point Not available-
Melting Point Not available-
Solubility Likely soluble in organic solvents-

Disclaimer: The physicochemical properties listed above are predicted based on the chemical structure and have not been experimentally verified in the cited literature.

Detailed Research Findings

While specific research articles detailing the synthesis and reactivity of this compound are limited, its chemical behavior can be inferred from the extensive literature on related compounds.

The synthesis of this molecule could potentially be achieved through the carboxylation of 1-ethynylcyclohexyl lithium or Grignard reagent, which in turn can be prepared from 1-ethynylcyclohexanol. google.com 1-Ethynylcyclohexanol is commercially available and can be synthesized by the reaction of cyclohexanone (B45756) with an acetylide salt. google.com

The reactivity of this compound is expected to be a composite of the reactivities of a terminal alkyne and a carboxylic acid. The alkyne moiety can undergo a variety of reactions, including:

Sonogashira Coupling: Reaction with aryl or vinyl halides in the presence of a palladium and copper catalyst to form substituted alkynes.

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, a reaction widely used in bioconjugation and materials science.

Hydration: Addition of water across the triple bond, typically catalyzed by mercury salts, to yield a methyl ketone. libretexts.org

Reduction: Hydrogenation of the alkyne to the corresponding alkene (using Lindlar's catalyst for the cis-alkene) or alkane (using a catalyst like palladium on carbon).

The carboxylic acid group can be transformed into various derivatives:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification).

Amidation: Reaction with an amine, often requiring a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), to form an amide. rsc.org

Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).

The presence of both functional groups allows for the synthesis of a diverse range of molecules. For instance, the carboxylic acid could be converted to an ester, and the alkyne could then be subjected to a Sonogashira coupling to introduce an aromatic ring, leading to a highly functionalized cyclohexane derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-9(8(10)11)6-4-3-5-7-9/h1H,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMWTYRADOECFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethynyl Cyclohexanecarboxylic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-ethynyl-cyclohexanecarboxylic acid reveals several logical bond disconnections that form the basis for potential synthetic strategies. The most apparent disconnections are:

C-C Bond Disconnection at the Carboxyl Group: This approach involves the disconnection of the bond between the carboxylic acid group and the cyclohexane (B81311) ring. This leads to a 1-ethynylcyclohexyl synthon, which could be a nucleophile (e.g., an organometallic species) reacting with an electrophilic source of CO2, or an electrophile reacting with a cyanide equivalent followed by hydrolysis.

C-C Triple Bond Disconnection: This strategy involves the formation of the ethynyl (B1212043) group on a pre-existing cyclohexanecarboxylic acid scaffold. This suggests the reaction of a suitable derivative of cyclohexanecarboxylic acid with an acetylene (B1199291) equivalent.

Ring-Forming Disconnections: While less direct, one could envision constructing the cyclohexane ring itself with the required functional groups already in place or in a latent form.

These primary retrosynthetic pathways guide the exploration of specific synthetic methods detailed in the subsequent sections.

Direct Ethynylation Strategies on Cyclohexanecarboxylic Acid Scaffolds

The direct conversion of a C-H bond into a C-C bond is an increasingly powerful tool in organic synthesis. In the context of this compound, this would involve the direct ethynylation of the tertiary C-H bond of cyclohexanecarboxylic acid. Palladium-catalyzed C(sp³)–H activation has emerged as a promising methodology for such transformations. While a direct example for the synthesis of this compound via this method is not prominently reported, the general principle has been established for aliphatic carboxylic acid derivatives.

This strategy typically employs a directing group to position the palladium catalyst in proximity to the target C-H bond. For cyclohexanecarboxylic acid, the carboxyl group itself could potentially act as a directing group, or an auxiliary directing group could be temporarily installed. The reaction would then proceed with an ethynylating agent, such as a protected acetylene derivative, in the presence of a suitable palladium catalyst and oxidant.

Table 1: Hypothetical Direct Ethynylation of Cyclohexanecarboxylic Acid

Reagents and ConditionsProductPotential YieldReference (Analogous)
Cyclohexanecarboxylic acid, Ethynylating Agent (e.g., (Triisopropylsilyl)acetylene), Pd(OAc)₂, Directing Group, OxidantThis compound (protected)Moderate nih.gov

Carboxylation Reactions on Ethynylcyclohexane (B1294493) Precursors

A more classical and well-documented approach involves the carboxylation of a 1-ethynylcyclohexane precursor. This multi-step synthesis begins with the readily available cyclohexanone (B45756).

The first step is the ethynylation of cyclohexanone, typically achieved by reacting it with an acetylide salt, such as sodium acetylide or lithium acetylide, in a suitable solvent like liquid ammonia (B1221849) or tetrahydrofuran. This reaction yields 1-ethynyl-1-cyclohexanol (B41583).

The subsequent step involves the introduction of the carboxylic acid group. This can be achieved through two primary methods:

Carboxylation of a Grignard or Organolithium Reagent: The terminal alkyne of 1-ethynyl-1-cyclohexanol can be deprotonated with a strong base (e.g., a Grignard reagent like ethylmagnesium bromide or an organolithium reagent like n-butyllithium) to form the corresponding magnesium or lithium acetylide. This organometallic intermediate is then reacted with carbon dioxide (either as a gas or as dry ice) to afford the carboxylate salt, which upon acidic workup yields this compound.

Oxidation of the Propargylic Alcohol: A more direct route from 1-ethynyl-1-cyclohexanol involves the oxidation of the tertiary alcohol to the corresponding carboxylic acid. This is a challenging transformation that requires specific oxidizing agents capable of cleaving the C-C bond between the hydroxyl-bearing carbon and the ethynyl group, followed by oxidation. However, more conventional oxidation methods that preserve the carbon skeleton can be envisioned if the hydroxyl group is first transformed. A more plausible oxidation would be the direct oxidation of 1-ethynyl-1-cyclohexanol to the corresponding carboxylic acid using strong oxidizing agents, though this is not a widely documented specific transformation for this substrate. A more common approach would be the oxidation of a primary alcohol to a carboxylic acid. organic-chemistry.orglibretexts.org

Table 2: Synthesis via Carboxylation of 1-Ethynylcyclohexane Precursors

StepStarting MaterialReagents and ConditionsIntermediate/ProductTypical YieldReference
1CyclohexanoneHC≡CNa, liq. NH₃1-Ethynyl-1-cyclohexanolHigh
2a1-Ethynylcyclohexane1. n-BuLi, THF; 2. CO₂; 3. H₃O⁺This compoundModerate-Good
2b1-Ethynyl-1-cyclohexanolStrong oxidizing agent (e.g., Jones reagent)This compoundVariable organic-chemistry.orglibretexts.org

Convergent Synthesis Approaches Utilizing Advanced Organometallic Chemistry

Modern organometallic chemistry offers powerful tools for the construction of complex molecules through cross-coupling reactions. These convergent approaches can provide efficient pathways to this compound and its derivatives.

Palladium-Catalyzed Coupling Strategies

Palladium catalysis is a cornerstone of C-C bond formation. A plausible route to this compound involves the palladium-catalyzed carbonylation of a suitable precursor. For instance, 1-ethynyl-1-cyclohexanol can be converted into a derivative with a good leaving group (e.g., a tosylate or a halide). This derivative could then undergo a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and a suitable nucleophile. If water is used as the nucleophile, the carboxylic acid would be formed directly. Alternatively, using an alcohol would yield an ester, which can then be hydrolyzed to the desired acid.

Research has shown the successful palladium-catalyzed carbonylation of propargylic alcohols, which could be adapted for this synthesis. libretexts.orgorganic-chemistry.org

Table 3: Palladium-Catalyzed Carbonylation Approach

PrecursorCatalyst SystemCarbon SourceProductTypical YieldReference (Analogous)
1-Ethynyl-1-cyclohexanol derivative (e.g., acetate)Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine)Carbon Monoxide (CO)This compound esterGood libretexts.orgorganic-chemistry.org

Copper-Mediated Transformations

Copper-mediated reactions have a long history in acetylene chemistry. A potential copper-mediated route could involve the coupling of a cyclohexanecarboxylic acid derivative with an ethynylating reagent. However, a more likely scenario involves a copper-catalyzed carboxylation of an ethynylcyclohexane precursor. While palladium is more commonly associated with carboxylations, copper catalysts have been developed for similar transformations, particularly for the decarboxylation of carboxylic acids, which represents the reverse reaction.

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound would involve the creation of a chiral center at the C1 position of the cyclohexane ring. Since the target molecule is achiral, this section will address the synthesis of chiral derivatives or analogues where stereoselectivity is a key factor. For instance, if a substituent were present on the cyclohexane ring, diastereoselective or enantioselective synthesis would become relevant.

Achieving stereoselectivity in the synthesis of a quaternary stereocenter, such as the C1 position in a substituted this compound, is a significant synthetic challenge. Potential strategies could include:

Chiral Auxiliary-Directed Synthesis: Attaching a chiral auxiliary to a precursor molecule could direct the approach of a reagent to one face of the molecule, thereby inducing stereoselectivity.

Asymmetric Catalysis: Employing a chiral catalyst in one of the key bond-forming steps, such as the ethynylation of cyclohexanone or the carboxylation of an ethynylcyclohexane derivative, could lead to an enantiomerically enriched product.

Resolution: A racemic mixture of a chiral derivative could be separated into its constituent enantiomers through classical resolution techniques or chiral chromatography.

Green Chemistry Approaches in Synthetic Pathways

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research, guided by the principles of green chemistry. patsnap.comorganic-chemistry.org These principles advocate for the design of chemical processes that minimize or eliminate the use and generation of hazardous substances. patsnap.com In the context of this compound synthesis, green chemistry approaches focus on several key areas, including the use of renewable feedstocks, the development of catalytic reactions with high atom economy, the use of safer solvents, and improved energy efficiency. organic-chemistry.orgpatsnap.comacs.org

A significant advancement in the green synthesis of propiolic acids, including this compound, is the direct carboxylation of terminal alkynes with carbon dioxide (CO2). rsc.org This method is particularly noteworthy as it utilizes CO2, a greenhouse gas, as a renewable C1 feedstock, thereby contributing to carbon capture and utilization strategies. rsc.orgacs.org This approach offers a more atom- and step-economic alternative to traditional methods. rsc.org

Several catalytic systems have been explored to facilitate this transformation under greener conditions. These include both metal-catalyzed and metal-free approaches.

Catalytic Systems for Direct Carboxylation of Terminal Alkynes with CO2

The choice of catalyst and reaction conditions plays a crucial role in the environmental footprint of the synthesis. Research has focused on developing catalysts that are efficient, selective, and can operate under mild conditions.

Catalyst SystemBaseSolventTemperature (°C)Key Findings
Ligand-free Copper (CuCl)K2CO3Acetonitrile (MeCN)AmbientEnables the use of a low-boiling-point solvent and a cost-effective base. sci-hub.se
Bis(amidate) rare-earth metal amides-Tetrahydrofuran (THF)Mild ConditionsEfficient for the direct carboxylation of terminal alkynes at ambient pressure. rsc.org
Copper-based porphyrinic framework nanosheetsCs2CO3N,N-dimethylformamide (DMF)Room TemperatureHigh performance for the photocatalytic carboxylation of terminal alkynes with CO2. acs.org
Metal-free (Cs2CO3)Cs2CO3--A simple, straightforward method for direct C-H bond functionalization without a transition metal catalyst. rsc.org

This table presents examples of catalytic systems used for the carboxylation of various terminal alkynes, which are analogous to the synthesis of this compound.

The use of photocatalytic methods, as demonstrated with copper-based porphyrinic framework nanosheets, represents a particularly innovative green approach. acs.org Light-driven reactions can often be conducted at room temperature, reducing the energy consumption associated with thermally driven processes. acs.org

Furthermore, the principles of green chemistry extend to the choice of solvents and reagents. The development of syntheses that utilize non-toxic, recyclable solvents or even solvent-free conditions is a key objective. organic-chemistry.orgiwu.edu For instance, the use of acetonitrile, a lower-boiling-point solvent, simplifies product isolation and solvent recycling compared to high-boiling-point solvents like DMF. sci-hub.se The move away from stoichiometric reagents towards catalytic systems inherently reduces waste generation, aligning with the principle of atom economy. acs.org

Chemical Reactivity and Transformations of 1 Ethynyl Cyclohexanecarboxylic Acid

Reactions Involving the Ethynyl (B1212043) Moiety

The terminal alkyne is characterized by its electron-rich carbon-carbon triple bond and the weakly acidic terminal proton, making it susceptible to a variety of reactions.

The π-bonds of the ethynyl group are electron-rich, making them a target for electrophiles. Electrophilic addition reactions are initiated by the attack of an electrophile on the alkyne's π-system, typically leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. algoreducation.comslideshare.net For instance, the reaction with hydrogen halides (H-X) follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon, and the halide adds to the more substituted internal carbon.

Conversely, the carbon atoms of the triple bond can be attacked by nucleophiles. In nucleophilic addition, a nucleophile attacks one of the carbons of the double or triple bond, leading to the formation of a new sigma bond while breaking a pi bond. slideshare.netlibretexts.org This type of reaction is common in compounds with polar bonds, such as carbonyl groups, but can also occur with alkynes under specific conditions. slideshare.netyoutube.com

Cycloaddition reactions are powerful methods for constructing cyclic molecules in a single step. nih.govpageplace.de The ethynyl group of 1-Ethynyl-cyclohexanecarboxylic acid can participate as a reactant in several types of cycloadditions.

[2+2] Cycloadditions : These reactions involve the combination of two unsaturated molecules with two π-electrons each to form a four-membered ring. libretexts.org The thermal [2+2] cycloaddition between two alkynes or an alkyne and an alkene is generally forbidden by orbital symmetry rules but can be achieved photochemically or with the use of transition metal catalysts. libretexts.orgresearchgate.net For example, a reaction between the ethynyl group and an alkene under appropriate conditions would yield a cyclobutene derivative.

[3+2] Cycloadditions : Also known as 1,3-dipolar cycloadditions, these reactions involve a 1,3-dipole reacting with a dipolarophile (in this case, the alkyne) to form a five-membered ring. beilstein-journals.orgwikipedia.orgfiveable.me A classic example is the Huisgen cycloaddition, where an azide reacts with the terminal alkyne to produce a triazole ring. This reaction is a cornerstone of "click chemistry" due to its high efficiency and specificity.

[4+2] Cycloadditions (Diels-Alder Reaction) : In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (a 2π-electron system) to form a six-membered ring. wikipedia.orgfiveable.melibretexts.org The ethynyl group can act as a dienophile, reacting with a diene to form a cyclohexadiene derivative. pageplace.de

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds, typically catalyzed by transition metals like palladium. youtube.comnih.govyoutube.com

Sonogashira Coupling : This is one of the most important reactions for terminal alkynes. The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgnih.govyoutube.comorganic-chemistry.org This reaction is a direct and powerful method to form C(sp²)-C(sp) bonds. libretexts.org The reactivity of the halide partner is typically I > OTf > Br > Cl. youtube.com

Heck Reaction : The Heck reaction typically couples an aryl or vinyl halide with an alkene. youtube.comyoutube.com While the direct participation of an alkyne as the primary substrate is less common than in the Sonogashira reaction, variations and tandem reactions exist.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound with an organic halide. youtube.comyoutube.com this compound would not be a typical starting material for a Suzuki coupling, which requires an organoboron component.

Reaction Type Coupling Partner Catalyst System Key Bond Formed
Sonogashira Aryl/Vinyl HalidePd(0) complex, Cu(I) salt, Amine baseC(sp²)-C(sp)
Heck AlkenePd(0) complex, BaseC(sp²)-C(sp²)
Suzuki-Miyaura Organoboron CompoundPd(0) complex, BaseC(sp²)-C(sp²)

Hydration : The addition of water across the triple bond, known as hydration, is typically catalyzed by acid and a mercury(II) salt. For a terminal alkyne like this compound, this reaction follows Markovnikov's rule, leading to the formation of an enol intermediate that rapidly tautomerizes to the more stable ketone. youtube.com Alternative, anti-Markovnikov hydration can be achieved using methods like hydroboration-oxidation, which would yield an aldehyde. youtube.com Ruthenium complexes can also catalyze the anti-Markovnikov hydration of terminal alkynes to produce carboxylic acids. organic-chemistry.org

Oxidation : The triple bond can be cleaved under strong oxidizing conditions. Ozonolysis (O₃) followed by a workup with water will cleave the triple bond to yield a carboxylic acid from the internal alkyne carbon and carbon dioxide from the terminal carbon. Reaction with strong oxidizing agents like potassium permanganate (KMnO₄) can also result in cleavage of the C-C triple bond.

The alkyne moiety can be fully or partially reduced depending on the reaction conditions.

Complete Reduction : Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) with hydrogen gas (H₂) will reduce the alkyne completely to the corresponding alkane (1-Ethyl-cyclohexanecarboxylic acid). youtube.comorganic-chemistry.org

Partial Reduction to cis-Alkene : Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), hydrogenation can be stopped at the alkene stage. This reaction proceeds via syn-addition, resulting in the formation of a cis-alkene (1-Vinyl-cyclohexanecarboxylic acid). youtube.com

Partial Reduction to trans-Alkene : A dissolving metal reduction, using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures, can also reduce the alkyne to an alkene. This reaction proceeds via an anti-addition mechanism, yielding the trans-alkene.

Reagent/Catalyst Product of Alkyne Reduction Stereochemistry
H₂, Pd/CAlkaneN/A
H₂, Lindlar's CatalystAlkenecis (syn-addition)
Na, NH₃ (l)Alkenetrans (anti-addition)

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group exhibits a range of characteristic reactions, primarily involving nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. wikipedia.orgjackwestin.com

Conversion to Acid Chlorides : Carboxylic acids react with thionyl chloride (SOCl₂) to form acid chlorides. libretexts.orgopenstax.org The hydroxyl group is converted into a much better leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.orgopenstax.org

Esterification : In the presence of an acid catalyst, carboxylic acids react with alcohols to form esters in a reversible process known as Fischer esterification. libretexts.orgopenstax.org The reaction involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org

Amide Formation : The direct reaction of a carboxylic acid with an amine is often difficult because the basic amine deprotonates the acid to form an unreactive carboxylate salt. libretexts.org Therefore, the reaction is often carried out at high temperatures to drive off water or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxyl group by converting the -OH into a better leaving group. libretexts.orgopenstax.org

Reduction : Carboxylic acids are resistant to reduction by catalytic hydrogenation under conditions that would reduce an alkyne. However, they can be reduced to primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄). jackwestin.comrsc.org The reaction proceeds via nucleophilic acyl substitution where a hydride ion acts as the nucleophile.

Decarboxylative Coupling : In some specialized cross-coupling reactions, the carboxylic acid group itself can be removed (decarboxylation) and replaced with a new group. These reactions often require specific metal catalysts and conditions. wikipedia.org

Esterification and Amidation for Derivative Synthesis

The synthesis of esters and amides from this compound is fundamental for creating a diverse range of derivatives. These reactions typically proceed through the activation of the carboxyl group.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it forms. masterorganicchemistry.commasterorganicchemistry.com

Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O (where R is the 1-ethynyl-cyclohexyl group)

Catalysts: Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

Mechanism: The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of water and the formation of the ester. masterorganicchemistry.com

Amidation: The formation of amides from this compound requires coupling the acid with an amine. Direct reaction is generally not feasible and requires the use of coupling agents to activate the carboxylic acid. organic-chemistry.orglookchemmall.com

Common Routes: Amide synthesis typically involves the conversion of the carboxylic acid into a more reactive species like an acyl halide or anhydride, which then reacts with an amine. lookchemmall.com

Coupling Agents: Modern methods often employ coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or carbodiimides like EDC (1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide), which facilitate amide bond formation under mild conditions. organic-chemistry.org These reagents generate a highly reactive O-acylisourea intermediate that is readily attacked by the amine.

The table below summarizes typical conditions for these transformations.

TransformationReagentsCatalyst/Coupling AgentConditionsProduct
Esterification Alcohol (e.g., Ethanol)H₂SO₄ (catalytic)Heat, RefluxEthyl 1-ethynyl-cyclohexanecarboxylate
Amidation Amine (e.g., Aniline)EDC, HOBtRoom TemperatureN-phenyl-1-ethynyl-cyclohexanecarboxamide

Decarboxylation Reactions and Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For most simple carboxylic acids, this process requires high temperatures. However, the reaction is facilitated if the resulting carbanion intermediate is stabilized. wikipedia.org

In the case of this compound, the ethynyl group is located at the α-carbon. The stability of the potential carbanion formed upon decarboxylation is a key factor. The reaction involves the removal of the -COOH group and its replacement with a hydrogen atom. wikipedia.org

General Reaction: R-COOH → R-H + CO₂ allen.in

Mechanism: While the direct thermal decarboxylation of saturated carboxylic acids is difficult, the presence of certain functional groups can provide lower energy pathways. For instance, β-keto acids decarboxylate readily upon gentle heating through a cyclic six-membered transition state. youtube.com For this compound, specific catalytic conditions, potentially involving metal salts, would likely be necessary to promote the reaction at moderate temperatures. wikipedia.orgallen.in Oxidative decarboxylation is another pathway, often catalyzed by metal salts like copper compounds, which can proceed via radical mechanisms. researchgate.net

Conversion to Acyl Halides and Anhydrides

Acyl halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as important intermediates in organic synthesis.

Acyl Halides: The most common method for synthesizing acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂).

Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Advantages: The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the resulting acyl chloride.

Anhydrides: Acid anhydrides can be formed from carboxylic acids through dehydration. Symmetrical anhydrides can be prepared by reacting an acyl chloride with a carboxylate salt. nih.gov Alternatively, dehydrating agents can be used. Some cyclic anhydrides can be synthesized by gently heating the corresponding dicarboxylic acid. libretexts.org For a monocarboxylic acid like this compound, forming a symmetric anhydride would typically involve reacting it with a dehydrating agent or converting it to an acyl chloride first.

DerivativeTypical ReagentKey Features
Acyl Chloride Thionyl Chloride (SOCl₂)Gaseous byproducts (SO₂, HCl) facilitate purification.
Acid Anhydride Dehydrating agent (e.g., P₂O₅) or Acyl Chloride + CarboxylateCreates a more reactive acylating agent than the parent acid.

Transformations of the Cyclohexane (B81311) Ring

Conformational Dynamics and Inversion

The cyclohexane ring is not planar and preferentially adopts a low-energy "chair" conformation to minimize angle and torsional strain. wikipedia.org This chair conformation can undergo a "ring flip" or "chair-flipping" process, interconverting between two distinct chair forms. itomasa-chem.netlibretexts.org

Axial and Equatorial Positions: In any given chair conformation, the substituents on the ring can occupy two types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the "equator" of the ring). wikipedia.orgyoutube.com

Ring Inversion: During a ring flip, all axial positions become equatorial, and all equatorial positions become axial. wikipedia.orgyoutube.com This process is rapid at room temperature. libretexts.org

For this compound, both the ethynyl and carboxylic acid groups are attached to the same carbon atom (C1). In a disubstituted cyclohexane, the chair conformation that places the larger substituent in the equatorial position is generally more stable to avoid unfavorable steric interactions known as 1,3-diaxial interactions. libretexts.org Since both bulky groups are on C1, the conformational preference will be dictated by the steric demands of the other ring positions, but the high degree of substitution at C1 significantly influences the energy barrier of the ring inversion.

Stereochemical Influence on Remote Functionalization

The specific three-dimensional arrangement of the cyclohexane ring can direct the reactivity at distant C-H bonds, a process known as remote functionalization. The carboxylic acid group can act as a directing group, coordinating to a metal catalyst and delivering it to a specific C-H bond elsewhere on the ring. nih.gov

Recent advances have shown that palladium catalysts can enable the arylation of remote γ-methylene (C3 or C5) C-H bonds in various cycloalkane carboxylic acids. nih.govnih.gov This type of reaction demonstrates that the conformational rigidity of the cyclohexane scaffold can be exploited to achieve site-selective functionalization, transforming inert C-H bonds into new chemical bonds. nih.govresearchgate.net The stereochemical outcome of such reactions is highly dependent on the conformation of the ring and the nature of the catalyst and ligands employed.

Ring Rearrangement Pathways

Ring rearrangements, such as ring expansion or contraction, can occur under specific reaction conditions, typically involving the formation of a carbocation intermediate adjacent to the ring. chemistrysteps.commasterorganicchemistry.com

Mechanism: If a carbocation is generated on a carbon atom attached to the cyclohexane ring, a bond within the ring can migrate to the carbocation center. This process, a type of alkyl shift, can lead to the formation of a larger or smaller ring. masterorganicchemistry.com For example, the formation of a carbocation on an exocyclic carbon can induce a ring expansion to a more stable cycloheptane system.

Driving Forces: These rearrangements are driven by the relief of ring strain and the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary one). chemistrysteps.com While not a common reaction for this compound itself, derivatives designed to generate a carbocation adjacent to the ring could potentially undergo such transformations.

Radical-Mediated Transformations of this compound

The ethynyl group and the carboxylic acid can both be involved in radical-mediated transformations. Radical reactions often offer unique reactivity patterns that are complementary to ionic reactions.

One potential radical-mediated transformation is the decarboxylative functionalization of the carboxylic acid. Under photoredox or thermally induced radical conditions, the carboxylic acid can be converted into a cyclohexyl radical centered at the 1-position via extrusion of CO₂. This radical can then participate in various C-C or C-heteroatom bond-forming reactions.

The ethynyl group is also a good acceptor for radical species. Radical addition to the triple bond can proceed via an intermolecular or intramolecular fashion. In an intermolecular reaction, a radical species can add to one of the carbons of the alkyne, generating a vinyl radical intermediate which can then be trapped. The regioselectivity of the initial radical addition is influenced by both electronic and steric factors.

Intramolecular radical cyclization is another possibility if a radical can be generated elsewhere in the molecule or in a tethered substrate. For example, a radical generated on a side chain attached to the cyclohexane ring could potentially add to the ethynyl group, leading to the formation of a new ring system.

Table 2: Potential Radical-Mediated Transformations of this compound

Reaction TypeRadical Precursor/InitiatorKey IntermediatePotential Product(s)
Decarboxylative CouplingPhotoredox Catalyst (e.g., Ir or Ru complex)1-Ethynylcyclohexyl radicalCoupled products (e.g., with alkenes, arenes)
Radical Addition to AlkyneAIBN, Bu₃SnHVinyl radicalSubstituted vinyl compounds
Intramolecular Radical CyclizationRadical initiator on a tethered groupCyclic radicalFused or spirocyclic ring systems

This table outlines potential radical reactions based on the known reactivity of similar functional groups. Specific experimental validation for this compound is not widely reported.

Stereochemical Aspects of 1 Ethynyl Cyclohexanecarboxylic Acid and Its Derivatives

Isomerism and Chiral Centers

The molecular structure of 1-ethynyl-cyclohexanecarboxylic acid possesses a key feature that is central to its stereochemistry: a chiral center. The carbon atom at the 1-position of the cyclohexane (B81311) ring is bonded to four different substituents: an ethynyl (B1212043) group (-C≡CH), a carboxylic acid group (-COOH), and two different carbon pathways within the cyclohexane ring itself. This asymmetry means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers.

These enantiomers, designated as (R)-1-ethynyl-cyclohexanecarboxylic acid and (S)-1-ethynyl-cyclohexanecarboxylic acid, are identical in most of their physical and chemical properties. However, they exhibit different behavior in the presence of other chiral entities, such as chiral reagents or biological systems. The presence of this stereogenic center is a critical consideration in the synthesis and application of this compound and its derivatives.

In addition to enantiomerism, derivatives of this compound can also exhibit diastereomerism. This occurs when a second stereocenter is introduced into the molecule, for example, by substitution on the cyclohexane ring. These diastereomers are not mirror images and have distinct physical and chemical properties.

Diastereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of this compound and its derivatives requires stereoselective methods. These strategies are designed to favor the formation of one stereoisomer over others.

Diastereoselective Synthesis:

The diastereoselective synthesis of derivatives of this compound can be achieved through various methods, including cascade Michael-aldol reactions and double Michael additions on suitable precursors. beilstein-journals.orgd-nb.infonih.gov These reactions allow for the controlled formation of multiple stereocenters in a single synthetic operation, leading to highly functionalized cyclohexanone (B45756) derivatives that can be further elaborated to the desired carboxylic acids. The diastereoselectivity in these reactions is often high, with some cases reporting complete diastereoselectivity. beilstein-journals.orgd-nb.info

Enantioselective Synthesis:

The preparation of enantiomerically pure this compound typically involves either the resolution of a racemic mixture or asymmetric synthesis. Chiral catalysts are instrumental in enantioselective synthesis, creating a chiral environment that directs the reaction towards the formation of a specific enantiomer. youtube.com For instance, chiral cinchona-based squaramide bifunctional acid-base catalysts have been successfully employed in the enantioselective synthesis of substituted cyclobutanes, a strategy that could potentially be adapted for cyclohexane systems. rsc.orgnih.gov

Another approach involves the use of chiral auxiliaries, which are temporarily attached to the substrate to guide the stereochemical outcome of a reaction and are subsequently removed.

Conformational Analysis of the Cyclohexane Ring Bearing Ethynyl and Carboxyl Substituents

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. weebly.compressbooks.pub In this compound, the ethynyl and carboxyl groups are attached to the same carbon atom (C1). This 1,1-disubstitution pattern significantly influences the conformational equilibrium of the cyclohexane ring.

In a chair conformation, substituents can occupy either an axial or an equatorial position. pressbooks.pub For 1,1-disubstituted cyclohexanes, one substituent must be in an axial position while the other is in an equatorial position. libretexts.orgyoutube.com The preferred conformation will be the one that minimizes steric interactions. The relative steric bulk of the substituents determines which group preferentially occupies the more spacious equatorial position.

The conformational preference is often quantified by the "A-value," which represents the free energy difference between the equatorial and axial conformations of a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)
-C≡CH (Ethynyl)0.41 vaia.com
-COOH (Carboxyl)~1.4
-CH3 (Methyl)1.7
-C(CH3)3 (tert-Butyl)>4.5

Note: The A-value for the carboxyl group can vary depending on the solvent and its ability to form hydrogen bonds.

Given that the carboxyl group is generally considered to be sterically more demanding than the linear ethynyl group, the conformation where the carboxyl group is in the equatorial position and the ethynyl group is in the axial position is expected to be more stable. vaia.com The smaller steric profile of the ethynyl group results in less significant 1,3-diaxial interactions with the axial hydrogens on C3 and C5 of the ring. vaia.com

Influence of Stereochemistry on Reactivity and Molecular Recognition

The stereochemical arrangement of the ethynyl and carboxyl groups has a profound impact on the reactivity of this compound and its derivatives, as well as their ability to be recognized by other molecules.

Reactivity:

The accessibility of the reactive functional groups is dictated by their axial or equatorial orientation. An equatorially positioned carboxyl group is generally more sterically accessible for reactions such as esterification or amide formation compared to an axial one. spcmc.ac.in Conversely, an axial ethynyl group might be more shielded from attack by bulky reagents. The rate and outcome of reactions can therefore be significantly influenced by the conformational equilibrium. For instance, reactions that proceed through a transition state with increased steric crowding will be disfavored for the conformer where the reacting group is in a more hindered position. youtube.com

Molecular Recognition:

Molecular recognition is highly dependent on the three-dimensional shape and electronic properties of a molecule. The specific arrangement of the ethynyl and carboxyl groups in space, as defined by the stereochemistry at C1 and the ring conformation, creates a unique binding epitope. Chiral recognition, in particular, relies on the precise interaction between a chiral host and the enantiomers of a chiral guest. nih.govnih.govrsc.org

Synthetic receptors can be designed to selectively bind to one enantiomer of a chiral carboxylic acid over the other. nih.govijacskros.com This selectivity arises from the formation of diastereomeric complexes with different stabilities. The ability of this compound to act as a hydrogen bond donor (from the carboxyl and ethynyl groups) and acceptor (the carboxyl oxygen) makes it a candidate for forming specific interactions within a receptor's binding pocket.

Advanced Analytical Methodologies for Structural Elucidation of 1 Ethynyl Cyclohexanecarboxylic Acid Derivatives

Spectroscopic Methods for Elucidating Reaction Products

Spectroscopy is the cornerstone for identifying the structure of newly synthesized molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of a molecule's constitution.

For 1-Ethynyl-cyclohexanecarboxylic acid, specific resonances are anticipated. In ¹H NMR, the acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of 10–12 ppm. libretexts.org The acetylenic proton (C≡C-H) typically resonates between 2–3 ppm. The protons on the cyclohexane (B81311) ring will present as a series of complex, overlapping multiplets in the upfield region, generally between 1.2 and 2.5 ppm. chemicalbook.com

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the range of 175–185 ppm. libretexts.org The two sp-hybridized carbons of the alkyne functional group are found in the 70–90 ppm region. chemicalbook.com The sp³-hybridized carbons of the cyclohexane ring will appear at various shifts in the aliphatic region of the spectrum. Theoretical calculations and comparisons with similar structures, such as 1-ethynylcyclohexanol and cyclohexanecarboxylic acid, aid in the precise assignment of these signals. chemicalbook.comtsijournals.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds.

Atom TypeSpectroscopy TypeExpected Chemical Shift (ppm)Notes
-COOH¹H NMR10.0 - 12.0Broad singlet, concentration-dependent, disappears upon D₂O exchange. libretexts.org
-C≡CH¹H NMR2.0 - 3.0Singlet or narrow triplet (long-range coupling).
Cyclohexane -CH-¹H NMR1.2 - 2.5Complex multiplets. chemicalbook.com
-C=O¹³C NMR175 - 185Carbonyl carbon. libretexts.org
-C≡CH¹³C NMR~85 - 90Substituted alkyne carbon. chemicalbook.com
-C≡CH¹³C NMR~70 - 75Terminal alkyne carbon. chemicalbook.com
Cyclohexane C-1¹³C NMR~45 - 50Quaternary carbon attached to -COOH and -C≡CH.
Cyclohexane -CH₂-¹³C NMR20 - 40Multiple signals for the five CH₂ groups. hmdb.ca

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The two methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa.

For this compound, several key vibrational modes are diagnostic.

O-H Stretch: The carboxylic acid O-H bond gives rise to a very broad and strong absorption in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. pressbooks.pub

C-H Stretch (alkyne): The terminal alkyne C-H bond shows a sharp, strong absorption band around 3300 cm⁻¹. pressbooks.pub This can sometimes be observed on the shoulder of the broader O-H stretch.

C-H Stretch (alkane): The C-H bonds of the cyclohexane ring produce strong absorptions in the 2850-2960 cm⁻¹ region. docbrown.info

C≡C Stretch: The alkyne triple bond stretch appears as a weak but sharp band in the IR spectrum between 2100-2140 cm⁻¹. This vibration, due to its symmetric nature, typically yields a much stronger signal in the Raman spectrum, making Raman spectroscopy particularly useful for identifying non-polar or symmetric functional groups. nih.gov

C=O Stretch: The carbonyl group of the carboxylic acid exhibits a very strong absorption in the IR spectrum. Its position is sensitive to hydrogen bonding. In the gas phase or in dilute non-polar solvents (monomeric form), it appears around 1760 cm⁻¹. In the condensed phase, where molecules typically form hydrogen-bonded dimers, the absorption shifts to a lower frequency, around 1700-1725 cm⁻¹. rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H StretchTerminal Alkyne~3300Strong, SharpMedium
O-H StretchCarboxylic Acid2500 - 3300Strong, Very BroadWeak
C-H StretchCyclohexane2850 - 2960StrongStrong
C≡C StretchAlkyne2100 - 2140Weak to MediumStrong
C=O StretchCarboxylic Acid Dimer1700 - 1725Very StrongMedium

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing the molecular weight and offering clues to its structure. Upon ionization in a mass spectrometer, the molecular ion (M⁺) of this compound can undergo several characteristic fragmentation processes. chemguide.co.uk

The molecular ion peak itself may be weak due to the instability of the initial ion. libretexts.org Common fragmentation pathways for carboxylic acids include:

Alpha-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. The most prominent alpha-cleavage for a carboxylic acid is the loss of the hydroxyl radical (•OH), resulting in a fragment at M-17, or the loss of the entire carboxyl group (•COOH), leading to a fragment at M-45. libretexts.orgyoutube.com

Ring Fragmentation: The cyclohexane ring can undergo fragmentation, typically through the loss of small neutral molecules like ethylene (B1197577) (C₂H₄, loss of 28 amu), leading to a series of cluster peaks separated by 14 amu (-CH₂-).

Loss of the Ethynyl (B1212043) Group: Cleavage of the bond connecting the ethynyl group to the ring would result in a fragment at M-25.

The relative abundance of these fragment ions helps to piece together the structure of the parent molecule. The stability of the resulting carbocations and radicals often dictates the most favorable fragmentation routes. chemguide.co.uk

Table 3: Plausible Mass Spectrometric Fragments for this compound (Molecular Weight: 152.19 g/mol)

m/z ValueProposed Lost FragmentProposed Ion Structure
152-[C₉H₁₂O₂]⁺ (Molecular Ion)
135•OH[C₉H₁₁O]⁺ (Acylium ion)
127•C₂H[C₇H₁₁O₂]⁺
107•COOH[C₈H₁₁]⁺ (Ethynylcyclohexyl cation)
81•COOH, C₂H₂[C₆H₉]⁺ (Cyclohexenyl cation)

X-ray Crystallographic Analysis of Crystalline Forms

While spectroscopy reveals molecular connectivity, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of derivatives of this compound is dictated by a variety of intermolecular forces. The most dominant of these is the hydrogen bonding between carboxylic acid groups. Two molecules typically form a centrosymmetric dimer via a pair of O-H···O hydrogen bonds, creating a robust supramolecular synthon known as an R²₂(8) ring motif. nih.gov

The ethynyl group also plays a crucial, albeit more subtle, role in the crystal packing. researchgate.net The acidic acetylenic proton can act as a hydrogen bond donor, forming weak C-H···O or C-H···π interactions. researchgate.netscispace.com Furthermore, the π-system of the triple bond can act as a hydrogen bond acceptor. researchgate.net These secondary interactions link the primary carboxylic acid dimers into higher-order structures, such as chains, sheets, or three-dimensional networks, significantly influencing the material's physical properties. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these diverse intermolecular contacts within the crystal lattice. mdpi.commdpi.com

This compound itself is an achiral molecule. However, if a substituent is introduced onto the cyclohexane ring (at a position other than C1 or C4), a chiral center is created, and the molecule can exist as a pair of enantiomers. Determining the absolute configuration (R or S) of such chiral derivatives is a critical task.

Several methods are available for this purpose:

X-ray Crystallography: This is the gold standard for determining absolute configuration. By using anomalous dispersion effects, particularly if a heavy atom is present in the structure, the absolute arrangement of atoms in space can be determined for a single crystal of one enantiomer. tcichemicals.com Alternatively, the chiral acid can be co-crystallized with a chiral molecule of known absolute configuration (a chiral auxiliary), and the relative configuration of the resulting diastereomeric salt can be determined, which in turn reveals the absolute configuration of the acid. tcichemicals.com

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The chiral carboxylic acid can be converted into a pair of diastereomers by reacting it with a chiral agent, for example, a chiral alcohol like (R)- or (S)-2-phenyl-1-cyclohexanol. acs.org These diastereomers have distinct NMR spectra. By analyzing the differences in chemical shifts (Δδ), particularly for protons close to the newly formed ester linkage, and applying established models (e.g., Mosher's method for alcohols, or analogous models for acids), the absolute configuration of the original acid can be deduced. acs.org

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to one predicted by quantum-mechanical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be reliably assigned. nih.gov

Chromatographic and Separation Techniques for Purity Assessment

The purity of this compound and its derivatives is paramount, particularly when these compounds are intended for use as intermediates in the synthesis of active pharmaceutical ingredients. Chromatographic and separation techniques are indispensable tools for assessing the purity, identifying, and quantifying any impurities or degradation products. The methods employed are typically high-resolution techniques capable of separating structurally similar compounds.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a cornerstone for the analysis of this compound derivatives like Tazarotene. sci-hub.se These methods are valued for their specificity, accuracy, and ability to perform stability-indicating assays. researchgate.net Forced degradation studies, which involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, and photolysis, are often coupled with HPLC to ensure that the analytical method can effectively separate the parent compound from any potential degradation products. nih.govresearchgate.net

Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector, serves as a complementary technique. GC-MS is particularly useful for the analysis of volatile or semi-volatile impurities that may be present from the synthesis of this compound or its subsequent derivatives. researchgate.net This includes residual solvents and certain byproducts. For non-volatile compounds, derivatization techniques can be employed to increase their volatility for GC analysis. chromatographyonline.com

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. nih.gov When coupled with mass spectrometry, UPLC-MS provides a powerful tool for the sensitive and selective quantification of the target compound and its metabolites or impurities. nih.govnih.gov

The selection of the appropriate chromatographic method depends on the specific nature of the impurities to be detected and the intended application of the this compound derivative. Method validation in accordance with guidelines from the International Conference on Harmonisation (ICH) is crucial to ensure the reliability of the analytical results. nih.gov

Detailed Research Findings in Chromatographic Analysis of a Key Derivative (Tazarotene)

The following tables summarize the findings from various studies on the chromatographic analysis of Tazarotene, a prominent derivative of this compound. These methods, with appropriate modifications, can be adapted for the purity assessment of this compound itself.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Tazarotene Analysis

Parameter Method 1 Method 2 Method 3
Column Waters X-Bridge™ C18 (50×4.6mm, 3.5μ) nih.govWaters symmetry C18 (150 × 3.9mm, 5μ) researchgate.netLuna C18 (250 mm×4.6 mm, 5μm) sciensage.info
Mobile Phase A: 0.1%v/v orthophosphoric acid in waterB: Acetonitrile (Gradient) nih.govA: 10 mM KH2PO4 (pH 3.0 with orthophosphoric acid) : Methanol (B129727) : Tetrahydrofuran (40:57:3 v/v/v)B: Organic modifier (Gradient) researchgate.netMethanol and 0.1 M sodium perchlorate (B79767) (87:13 v/v) at pH 5.8 sciensage.info
Flow Rate Not Specified1.0 mL/min researchgate.net1 ml/min sciensage.info
Detection 256 nm nih.gov325 nm researchgate.net231 nm sciensage.info
Linearity Range 0.44–30.45 μg/mL nih.gov0.02-150 µg/mL researchgate.net4.5 to 27µg/mL sciensage.info
Recovery 98–102% nih.gov95-105% researchgate.netNot Specified
Retention Time Not SpecifiedNot Specified2.6 min sciensage.info

Table 2: Advanced Chromatographic Methods for Tazarotene and its Metabolites

Parameter UPLC-QDa Method
Technique Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry (UPLC-QDa) nih.gov
Column Not Specified
Mobile Phase Acetonitrile and water with formic acid nih.govsielc.com
Flow Rate Not Specified
Detection Mass Spectrometry (MS) nih.gov
Linearity Range Tazarotene: 0.4–18,750 ng/mLTazarotenic acid: 13.3–12,500 ng/mL nih.gov
Limit of Detection (LOD) Tazarotene: 0.10 ng/mLTazarotenic acid: 3.33 ng/mL nih.gov
Limit of Quantification (LOQ) Tazarotene: 0.40 ng/mLTazarotenic acid: 13.32 ng/mL nih.gov
Retention Times Tazarotenic acid: 1.29 minTazarotene: 2.09 min nih.gov

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Analysis

Parameter Method for Genotoxic Impurities Method for Triethylboron Impurities
Technique Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netGas Chromatography-Mass Spectrometry (GC-MS) researchgate.net
Column DB-1 (30 mm × 0.25 mm × 1.0 µm) researchgate.netHP‐5 capillary column (30 m×0.32 mm×0.25 μm) researchgate.net
Carrier Gas Not SpecifiedNitrogen researchgate.net
Temperature Program Not SpecifiedColumn: 60 °CInlet: 120 °CDetector: 150 °C researchgate.net
Detection Mass Spectrometry (m/z 148, 150, 69) researchgate.netFlame Ionization Detector (FID) and Mass Spectrometer researchgate.net
Application Analysis of 3,3‐dimethylallyl bromide genotoxic impurity in Tazarotene researchgate.netAnalysis of impurities in synthesized triethylboron researchgate.net

Computational and Theoretical Investigations of 1 Ethynyl Cyclohexanecarboxylic Acid

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the molecular properties of organic compounds. Such calculations for 1-ethynyl-cyclohexanecarboxylic acid would provide significant insights into its electronic nature and spectroscopic characteristics.

A DFT analysis of this compound would elucidate the distribution of electron density and the nature of its chemical bonds. The cyclohexane (B81311) ring, in its stable chair conformation, would exhibit typical sp³ hybridized carbon atoms. The introduction of the ethynyl (B1212043) and carboxylic acid groups at the C1 position would, however, induce notable electronic perturbations.

The ethynyl group, with its sp-hybridized carbons, is a known electron-withdrawing group due to the high s-character of the hybrid orbitals. This would lead to a polarization of the C1-C≡C and C1-C(OOH) bonds, drawing electron density away from the cyclohexane ring. Natural Bond Orbital (NBO) analysis would likely quantify this charge transfer.

The carboxylic acid group is also electron-withdrawing. The interplay between the inductive effects of the ethynyl and carboxylic acid groups would be a key feature of the electronic structure. The highest occupied molecular orbital (HOMO) would likely be localized on the π-system of the ethynyl group and the lone pairs of the oxygen atoms in the carboxyl group, while the lowest unoccupied molecular orbital (LUMO) would be expected to have significant contributions from the π* orbitals of the C≡C triple bond and the C=O double bond. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value/Characteristic
HOMO Energy Expected to be relatively low due to electron-withdrawing groups.
LUMO Energy Expected to be stabilized (lowered) by the π-acceptor character of the ethynyl and carboxyl groups.
HOMO-LUMO Gap Predicted to be moderate, influencing its reactivity.
Dipole Moment A significant dipole moment is expected due to the polar carboxylic acid and the polarizing effect of the ethynyl group.
NBO Charges Negative charges are anticipated on the oxygen and ethynyl carbon atoms, with a corresponding positive charge on the C1 carbon of the cyclohexane ring and the carboxyl carbon.

Note: The values in this table are illustrative predictions based on theoretical principles, as direct computational studies on this specific molecule are not available.

Theoretical calculations can accurately predict various spectroscopic data, which are invaluable for the characterization of new compounds.

Infrared (IR) Spectroscopy: DFT calculations would allow for the prediction of the vibrational frequencies. Key predicted vibrational modes would include the O-H stretching of the carboxylic acid (typically broad, around 3000 cm⁻¹), the C=O stretching (around 1700-1720 cm⁻¹), the C≡C stretching of the ethynyl group (around 2100-2200 cm⁻¹), and the ≡C-H stretching (around 3300 cm⁻¹). youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are a standard application of DFT. The proton on the ethynyl group (≡C-H) would be expected to have a characteristic chemical shift. The ¹³C NMR spectrum would clearly show the sp-hybridized carbons of the ethynyl group and the carbonyl carbon, each with distinct chemical shifts.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectrum. The primary electronic transitions would likely be of n→π* and π→π* character, involving the non-bonding orbitals of the oxygen atoms and the π-orbitals of the ethynyl and carbonyl groups. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Key Signals
IR ~3300 cm⁻¹ (≡C-H stretch), ~3000 cm⁻¹ (O-H stretch), ~2150 cm⁻¹ (C≡C stretch), ~1710 cm⁻¹ (C=O stretch)
¹H NMR Signal for ≡C-H proton, signals for cyclohexane protons, signal for COOH proton.
¹³C NMR Signals for two sp-hybridized carbons, signal for C=O carbon, signals for cyclohexane carbons.
UV-Vis (λmax) Predicted to have absorptions in the UV region corresponding to n→π* and π→π* transitions.

Note: The values in this table are illustrative and based on typical ranges for these functional groups.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally. nih.govrsc.org

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can identify the structures of transition states and intermediates. For instance, in a potential synthesis via carboxylation of 1-ethynyl-cyclohexanide, DFT calculations could model the reaction pathway, locate the transition state for the C-C bond formation, and calculate the activation energy barrier. The energy profile would map the energy changes as the reactants are converted to products through the transition state. A study on the hydrocarboxylation of cyclohexene (B86901) to form cyclohexanecarboxylic acid has demonstrated the complexity of such reaction mechanisms and the role of intermediates. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or in a biological system. While no specific MD studies on this molecule are available, the methodology has been applied to similar systems, such as stearic acid in cyclohexane, to study self-association and interactions with the solvent. nih.gov An MD simulation of this compound would require a well-parameterized force field, which could potentially be generated using tools like the Automated Topology Builder (ATB). uq.edu.au Such simulations could explore the conformational dynamics of the cyclohexane ring, the solvation of the carboxylic acid and ethynyl groups, and the formation of intermolecular hydrogen bonds, particularly the dimerization of the carboxylic acid moieties in non-polar solvents.

Conformational Landscape Exploration

The conformational landscape of this compound is dominated by two primary chair conformations, which interconvert via a ring-flip mechanism. In a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other occupies an equatorial position. The relative stability of these two conformers is determined by the steric strain introduced by the axial substituent, a phenomenon quantified by "A-values." masterorganicchemistry.comlibretexts.orgwikipedia.org

The A-value represents the energy difference when a substituent is moved from an equatorial to an axial position. masterorganicchemistry.com For the carboxylic acid group (-COOH), the A-value is approximately 1.7 kcal/mol. yale.edu The ethynyl group (-C≡CH), being linear and relatively small, has a significantly lower A-value of 0.41 kcal/mol. vaia.com

This disparity in steric demand dictates the conformational equilibrium. The conformer with the bulkier carboxylic acid group in the more spacious equatorial position and the smaller ethynyl group in the sterically hindered axial position will be significantly more stable. pressbooks.pubmasterorganicchemistry.com The 1,3-diaxial interactions, which are steric clashes between the axial substituent and the axial hydrogens on carbons 3 and 5, are the primary source of this instability. libretexts.orgpressbooks.pub The conformer with the axial carboxylic acid group would experience substantial steric strain, while the strain from an axial ethynyl group is considerably less. vaia.com

Computational chemistry methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to calculate the energies of these conformers with high accuracy. ijert.orgreddit.com These calculations typically involve geometry optimization of each conformer followed by a frequency calculation to confirm it as a true energy minimum and to obtain the zero-point vibrational energy. reddit.com The energy difference between the two chair conformers can thus be precisely determined.

Table 1: Calculated Conformational Analysis of this compound

ConformerAxial SubstituentEquatorial SubstituentRelative Energy (kcal/mol)Population at Equilibrium (298 K)
A -C≡CH-COOH0>95%
B -COOH-C≡CH~1.3<5%

Note: The relative energy is estimated based on the difference in A-values (1.7 - 0.41 = 1.29 kcal/mol). The equilibrium population is calculated from this energy difference.

Solvent Effects on Molecular Behavior

The molecular behavior of this compound, particularly its conformational equilibrium and acidity, is expected to be influenced by the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, are used to simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant. researchgate.netcdnsciencepub.com

The conformational equilibrium between the two chair forms can be shifted by the solvent's polarity. cdnsciencepub.comacs.org The more polar conformer will be preferentially stabilized by a polar solvent. The dipole moment of each conformer would need to be calculated to predict the extent of this stabilization.

More significantly, the solvent has a profound effect on the acidity (pKa) of the carboxylic acid group. Theoretical pKa calculations are complex and often involve thermodynamic cycles, such as the direct or proton exchange cycles, computed using high-level quantum mechanical methods. acs.orgnih.govresearchgate.net These calculations account for the Gibbs free energy change of dissociation in both the gas phase and the solvent. acs.orgnih.gov

For this compound, polar protic solvents like water or methanol (B129727) are expected to significantly increase the acidity of the -COOH group. They achieve this by solvating the resulting carboxylate anion through hydrogen bonding, thereby stabilizing the conjugate base and favoring dissociation. Polar aprotic solvents, such as DMSO or acetonitrile, can also stabilize the carboxylate anion through dipole-dipole interactions, though typically to a lesser extent than protic solvents. Nonpolar solvents like hexane (B92381) would have the least impact on the intrinsic acidity, leading to a much higher pKa.

Table 2: Predicted Solvent Effects on this compound

Solvent TypeExample SolventDielectric Constant (ε)Expected Effect on Conformational EquilibriumExpected Effect on pKa of Carboxylic Acid
NonpolarHexane~2Minimal effect, equilibrium dominated by steric factors.Significant increase (less acidic).
Polar AproticAcetonitrile (CH₃CN)~37Stabilization of the more polar conformer.Moderate decrease (more acidic).
Polar ProticWater (H₂O)~80Stabilization of the more polar conformer; H-bonding with -COOH.Significant decrease (more acidic).

Prediction of Non-Covalent Interactions

Non-covalent interactions (NCIs) are crucial for determining the supramolecular chemistry and crystal packing of this compound. These interactions can be visualized and analyzed computationally using tools like the Non-Covalent Interaction (NCI) index, also known as NCI plots, and Hirshfeld surface analysis. nih.govchemtools.orgwikipedia.orgacs.org

The most significant non-covalent interaction for this compound is predicted to be the formation of strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. This typically results in the formation of a centrosymmetric dimer, a common structural motif for carboxylic acids in the solid state. This interaction would appear as a strong, attractive (blue) region between the -COOH groups in an NCI plot. researchgate.netresearchgate.net

Table 3: Predicted Non-Covalent Interactions for this compound

Interaction TypeDonorAcceptorRelative StrengthComputational Signature
Hydrogen BondCarboxylic Acid (-OH)Carboxylic Acid (C=O)StrongStrong, localized attractive region in NCI plot.
Hydrogen BondEthynyl (-C≡C-H)Carboxylic Acid (C=O)WeakWeak attractive region in NCI plot.
Hydrogen BondCarboxylic Acid (-OH)Ethynyl π-system (-C≡C-)WeakWeak attractive region in NCI plot.
Van der WaalsCyclohexane C-HVarious atomsWeakBroad, diffuse regions of weak interaction in NCI plot.

Applications of 1 Ethynyl Cyclohexanecarboxylic Acid in Advanced Chemical Synthesis and Materials Science Research

As a Building Block for Complex Organic Molecules

The presence of two distinct reactive sites—the carboxylic acid and the ethynyl (B1212043) group—on a conformationally well-defined cyclohexane (B81311) ring allows for its strategic incorporation into intricate molecular designs. This dual functionality is pivotal for building molecular complexity in a controlled and stepwise manner.

The cyclohexane unit is a common motif in a multitude of natural products. elsevierpure.com The preparation of optically active and highly functionalized carbocycles is a significant focus in contemporary synthetic organic chemistry. elsevierpure.com While direct total syntheses employing 1-ethynyl-cyclohexanecarboxylic acid are not extensively documented, its potential as a chiral building block is substantial. elsevierpure.com The inherent reactivity of strained cyclic alkynes like cyclohexyne, which can be generated from related cyclohexane precursors, has been harnessed to rapidly increase molecular complexity in the synthesis of natural products. researchgate.netnih.gov The ethynyl group on this compound provides a handle for transformations that can lead to the core structures of various natural products, including alkaloids and peptides. researchgate.net For instance, the Diels-Alder reaction, a powerful tool for forming cyclohexene (B86901) rings in natural product synthesis, highlights the importance of the six-membered ring as a central scaffold. utexas.edu The functional groups of this compound allow it to be integrated into synthetic sequences that build upon such core structures.

Macrocycles are of great interest in therapeutics and materials science, but their synthesis can be challenging. nih.gov The orthogonal reactivity of this compound makes it an ideal component for the diversity-oriented synthesis (DOS) of macrocyclic libraries. cam.ac.uk The carboxylic acid moiety can readily participate in amide or ester bond formation, while the terminal alkyne is available for a different set of coupling reactions. researchgate.net

This strategy is central to modern combinatorial approaches for generating large libraries of macrocycles for high-throughput screening. nih.gov For example, the carboxylic acid can be coupled to an amine on a linear precursor, and the alkyne can then be used for a ring-closing reaction. Several robust macrocyclization methods rely on terminal alkynes, including:

Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction forms a stable 1,4-disubstituted triazole ring. cam.ac.uk

Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides regioselective access to 1,5-disubstituted triazoles. cam.ac.uk

Enyne Metathesis: Reaction with a terminal alkene using a catalyst like the Grubbs second-generation catalyst can form a 1,3-diene within the macrocyclic ring. cam.ac.uk

The use of multicomponent reactions (MCRs) further expands the possibilities, allowing for the rapid assembly of complex macrocycles from simple, commercially available building blocks, including those with carboxylic acid functionalities. scispace.com

As a bifunctional molecule, this compound serves as a versatile precursor in the development of synthetic methodologies. Its functional groups can be independently or sequentially modified, providing access to a wide range of more complex derivatives. The cyclohexane ring itself provides a rigid, three-dimensional scaffold that can influence the stereochemical outcome of subsequent reactions.

The reactivity of its constituent parts makes it a valuable starting material. Silyl tosylates, for example, have been developed as stable, often crystalline precursors to highly reactive strained intermediates like cyclohexyne, demonstrating the utility of functionalized cyclohexanes in advanced synthetic methods. nih.gov The terminal alkyne is particularly useful, participating in fundamental carbon-carbon bond-forming reactions that are cornerstones of modern organic synthesis.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypeProduct Functional GroupSignificance
Carboxylic AcidAmide CouplingAmideForms the basis of peptides and many pharmaceutical compounds. researchgate.net
Carboxylic AcidEsterificationEsterCommon functional group in natural products and materials.
Carboxylic AcidReductionPrimary AlcoholAccess to a different class of derivatives.
Carboxylic AcidFriedel-Crafts AcylationKetoneUsed to form C-C bonds with aromatic systems. researchgate.net
Ethynyl GroupSonogashira CouplingInternal AlkyneKey method for C(sp²)-C(sp) bond formation. researchgate.net
Ethynyl GroupAzide-Alkyne "Click" ChemistryTriazoleCreates stable, heteroaromatic linkages for macrocyclization and conjugation. cam.ac.ukresearchgate.net
Ethynyl GroupEnyne MetathesisConjugated DieneA powerful ring-closing strategy for macrocycle synthesis. cam.ac.uk
Ethynyl GroupHydrationKetoneConversion of the alkyne to a carbonyl group.

Integration into Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. beilstein-journals.org The distinct polar (carboxylic acid) and non-polar (cyclohexane ring) segments of this compound, along with its hydrogen-bonding capabilities, make it an excellent candidate for designing organized molecular assemblies.

Hydrogen bonds are the primary directional forces responsible for the formation of predictable patterns in the solid state and in solution. The carboxylic acid group is a powerful and reliable hydrogen-bonding motif. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). Carboxylic acids typically form strong, cyclic dimers through a pair of O-H···O hydrogen bonds. rsc.org These dimeric units can then be further organized into larger chains or sheets. osti.gov

In related systems, such as cis-4-ammoniocyclohexanecarboxylate, the cyclohexane ring adopts a chair conformation with the functional groups oriented in specific axial or equatorial positions, and N-H···O hydrogen bonds link the molecules into extended chains. researchgate.net While the C-H of a terminal alkyne is a much weaker hydrogen bond donor, it can participate in C-H···O or C-H···F interactions, which can provide additional stability and directionality to the crystal packing. nih.gov The interplay of strong O-H···O bonds and weaker C-H···X interactions can lead to the formation of complex and robust three-dimensional networks. osti.govmdpi.com

Table 2: Typical Hydrogen Bond Parameters in Carboxylic Acid-Containing Crystals

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Description
Strong (O-H···O)2.5 - 2.8Dominant interaction in carboxylic acid dimers and chains. rsc.orgmdpi.com
Medium (N-H···O)2.7 - 3.0Important for linking molecules in amino acid crystals. researchgate.net
Weak (C-H···O/F)> 3.0Provides secondary stabilization in the crystal lattice. nih.gov

Self-assembly is the spontaneous organization of molecules into ordered structures. This compound possesses amphiphilic character, with the hydrophilic carboxylic acid "head" and the hydrophobic cyclohexane "tail." This structure is conducive to self-assembly at interfaces or in solution.

At a liquid-solid interface, such as on a silver or gold surface, carboxylic acids can form highly crystalline self-assembled monolayers (SAMs). nih.gov In these systems, the molecules typically anchor to the substrate via the carboxylate group and adopt an upright orientation, driven by intermolecular interactions like hydrogen bonding and van der Waals forces between the cyclohexane rings. nih.govrsc.org The structure and packing of such SAMs are heavily influenced by the intermolecular forces, which can be tuned by the molecular design. nih.gov

In solution, amphiphilic molecules can form various aggregates, such as micelles or vesicles. researchgate.netresearchgate.net It is plausible that this compound could form reverse micelles in non-polar solvents, with the carboxylic acid groups forming a polar core stabilized by hydrogen bonding. Such self-assembled systems are of interest for creating nanostructured materials and drug delivery systems. rsc.org

Formation of Coordination Polymers and Metal-Organic Frameworks

The bifunctional nature of this compound, possessing both a carboxylate group and an ethynyl group, makes it a compelling candidate for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). The carboxylate moiety is a well-established and highly versatile functional group for linking metal ions or clusters to form extended network structures. The cyclohexane ring provides a rigid, three-dimensional scaffold, which can influence the resulting topology and porosity of the framework.

The incorporation of the ethynyl group into the linker molecule offers several potential advantages in the design of CPs and MOFs. This group can participate in secondary interactions within the framework, such as hydrogen bonding or π-π stacking, which can enhance the stability and influence the packing of the structure. Furthermore, the ethynyl functionality can serve as a reactive site for post-synthetic modification, allowing for the introduction of other functional groups into the framework after its initial construction. This opens up possibilities for tuning the properties of the material, such as its gas sorption characteristics or catalytic activity.

Research on analogous systems, such as those utilizing acetylenedicarboxylic acid, has demonstrated that the presence of a C≡C triple bond within the linker can lead to materials with high hydrophilicity and significant CO2 adsorption capacity. rsc.org While direct studies on this compound in this context are not extensively documented, the principles established with similar acetylenic and carboxylic acid-based linkers suggest its strong potential. For instance, MOFs containing free carboxylic acid groups have shown to be effective in binding small gas molecules like carbon dioxide and acetylene (B1199291) through cooperative supramolecular interactions. nih.govrsc.orgosti.gov This suggests that frameworks constructed from this compound could exhibit interesting gas sorption and separation properties. The synthetic challenge often lies in preventing the highly reactive ethynyl group from undergoing undesired side reactions during the solvothermal conditions typically employed for CP and MOF synthesis. rsc.org

Below is a table summarizing the potential roles of the functional groups in this compound in the formation of CPs and MOFs.

Functional GroupRole in CP/MOF FormationPotential Impact on Properties
Carboxylic Acid Primary binding site to metal centers, forming the coordination network.Determines the primary structure and connectivity of the framework.
Ethynyl Group Can engage in secondary interactions (e.g., hydrogen bonding, π-stacking). Potential site for post-synthetic modification.Influences framework stability, porosity, and allows for tunable functionality. Can enhance gas sorption properties.
Cyclohexane Ring Provides a rigid, aliphatic, three-dimensional spacer.Affects the overall topology, pore size, and shape of the framework.

Role in Catalysis Research

The unique structural features of this compound make it a molecule of interest in the field of catalysis research, particularly in the design of organometallic catalysts and the optimization of catalytic reactions.

Ligand Design for Organometallic Catalysts

In the design of organometallic catalysts, the ligands surrounding the metal center play a crucial role in determining the catalyst's activity, selectivity, and stability. This compound can serve as a precursor for novel ligands through either its carboxylate or its ethynyl functionality.

The carboxylate group can coordinate to a metal center in various modes (monodentate, bidentate, bridging), providing a stable anchor for the ligand. The ethynyl group, on the other hand, offers a versatile handle for further functionalization. For instance, it can be involved in "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition, to attach larger or more complex coordinating groups. This modular approach allows for the systematic tuning of the steric and electronic properties of the resulting ligand.

Furthermore, alkynyl carboxylic acids can undergo transition metal-catalyzed decarboxylative coupling reactions. rsc.orgresearchgate.netorganic-chemistry.org In these processes, the carboxylic acid is removed as carbon dioxide, and the remaining alkynyl fragment is coupled to another organic molecule. This reactivity allows for the in-situ generation of alkynyl ligands or the formation of more complex ligand scaffolds under catalytic conditions. The choice of metal catalyst (e.g., palladium, copper, nickel, silver) and reaction conditions can direct the outcome of these transformations. rsc.org

Studies in Reaction Optimization

This compound and related alkynyl carboxylic acids are valuable substrates for studying and optimizing various catalytic reactions. The dual functionality of the molecule allows for the investigation of chemoselectivity, where a catalyst must differentiate between the carboxylic acid and the ethynyl group.

A significant area of research is the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with aryl or benzyl (B1604629) halides. organic-chemistry.org These reactions provide a direct route to internal alkynes, which are important building blocks in organic synthesis. Studies in this area focus on optimizing reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, to maximize the yield and purity of the desired product. The data from such optimization studies contribute to a deeper understanding of the reaction mechanism and the factors that govern catalyst performance.

The table below presents a summary of catalysts and conditions used in the decarboxylative coupling of alkynyl carboxylic acids, which is a key area of reaction optimization research involving this class of compounds.

Catalyst SystemCo-catalyst/LigandBaseSolventReactantProductReference
Pd(OAc)₂XphosCs₂CO₃THFAryl HalideInternal Alkyne organic-chemistry.org
Pd(PPh₃)₄-TBAFTHFAryl IodideAryl Alkyne researchgate.net
CuIPhenanthrolineK₂CO₃DMSOAryl IodideAryl Alkyne rsc.org
Ag₂CO₃--PyridineAryl Boronic AcidAryl Alkyne researchgate.net

Precursor for Advanced Polymeric Materials Research

The presence of a polymerizable ethynyl group makes this compound a promising monomer for the synthesis of advanced polymeric materials. The polymerization of alkynes can lead to polymers with conjugated backbones, which often exhibit interesting electronic and optical properties.

The polymerization of terminal alkynes, such as the ethynyl group in this compound, can be initiated by various methods, including transition metal catalysis and radical initiation. The resulting polymers would feature a polyacetylene backbone with pendant cyclohexanecarboxylic acid groups. These pendant groups can significantly influence the properties of the polymer, such as its solubility, processability, and thermal stability. Moreover, the carboxylic acid functionality can be used for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of cross-linking agents.

A particularly interesting application is in the synthesis of cyclic polymers. Recent advances have shown that certain tungsten catalysts can efficiently polymerize alkynes to form conjugated macrocycles in high yield. oborolabs.com This approach could potentially be applied to this compound to produce cyclic polymers with pendant functional groups. Cyclic polymers often exhibit unique physical properties compared to their linear analogues due to the absence of chain ends. oborolabs.com

Furthermore, the ethynyl group can participate in polyaddition reactions, such as the formation of polytriazoles through click chemistry with diazides. This would lead to polymers with a different backbone structure and potentially different material properties. The rigid cyclohexane unit and the functional carboxylic acid group would be incorporated into the polymer structure, offering opportunities to create materials with tailored thermal, mechanical, and chemical properties. The polymerization of diethynylarenes, which are structurally related to monomers like this compound, is known to produce crosslinked or branched polymers with specific electrophysical and physicochemical properties. nih.gov

Future Research Directions and Emerging Areas

Development of Novel Synthetic Pathways

The synthesis of 1-ethynyl-cyclohexanecarboxylic acid and its derivatives is a foundational area for future research. While general methods for the synthesis of cyclohexanecarboxylic acids are known, such as the hydrogenation of benzoic acid or the Diels-Alder reaction of 1,3-butadiene (B125203) and acrylic acid, the introduction of the ethynyl (B1212043) group at the 1-position presents a unique synthetic challenge. wikipedia.orggoogle.com

Future research will likely focus on developing stereoselective and efficient methods for its synthesis. One potential route could involve the modification of existing cyclohexanecarboxylic acid synthesis protocols. For instance, the transannular C-H functionalization of cycloalkane carboxylic acids is a recently developed method for introducing aryl groups at the γ-position. nih.govresearchgate.netnih.gov Future work could adapt this palladium-catalyzed C-H activation strategy to introduce an ethynyl or a precursor group.

Another promising direction is the exploration of novel ligand-assisted reactions. The use of specific ligands, such as quinuclidine-pyridones and sulfonamide-pyridones, has been shown to enable challenging C-H functionalization on cycloalkane rings. nih.govresearchgate.netnih.gov Research into new ligand systems could facilitate the direct and selective ethynylation of cyclohexanecarboxylic acid.

Furthermore, the development of one-pot or tandem reaction sequences starting from readily available precursors would be a significant advancement. This could involve, for example, a Barbier-type reaction with a protected cyclohexanone (B45756) followed by oxidation and ethynylation. The exploration of photochemical methods, which have been used in the synthesis of related cyclohexylidene compounds, could also offer new synthetic routes. orgsyn.org

Exploration of Bio-orthogonal Reactions

The terminal alkyne group in this compound makes it a prime candidate for bio-orthogonal chemistry. Bio-orthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The alkyne group can participate in highly specific and efficient "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).

Future research in this area will likely focus on utilizing this compound as a bio-orthogonal probe. By attaching this molecule to biomolecules of interest, such as proteins or glycans, researchers can track their localization and dynamics within living cells. The carboxylic acid group provides a convenient handle for conjugation to biomolecules, while the cyclohexane (B81311) ring can influence the probe's solubility, stability, and cellular uptake.

A key area of investigation will be the optimization of the linker between the this compound moiety and the biomolecule to ensure that the biological activity of the target is not perturbed. Furthermore, the development of new bio-orthogonal reactions involving alkynes continues to be an active area of research, and this compound could serve as a valuable tool in the development and validation of these new methods. The use of ethynyl-tetrazines as clickable reagents for creating stable bio-orthogonal probes highlights the potential for developing novel probes based on the this compound scaffold. researchgate.netresearchgate.net

Integration into Advanced Functional Materials Research

The ethynyl group is a versatile functional group in materials science, known for its ability to participate in polymerization and cross-linking reactions. The incorporation of this compound into polymers could lead to the development of advanced functional materials with novel properties.

Future research could explore the use of this compound as a monomer or cross-linking agent in the synthesis of new polymers. The rigid cyclohexane ring could impart desirable thermal and mechanical properties to the resulting materials, while the carboxylic acid group could be used to tune solubility, adhesion, and to introduce further functionalities.

For example, polymers incorporating this compound could find applications as novel coatings, adhesives, or in the fabrication of micro- and nanostructures. The ability to form covalent organic frameworks (COFs) with ordered pores could be explored by using this compound as a building block, potentially leading to materials with applications in gas storage, separation, and catalysis.

Furthermore, the reactivity of the alkyne group could be exploited for post-polymerization modification, allowing for the facile introduction of a wide range of functional groups onto the polymer backbone. This would enable the creation of "smart" materials that can respond to external stimuli.

Computational Design and Prediction of New Reactivity

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules. Future research on this compound will undoubtedly benefit from the application of these methods.

Computational studies can be employed to predict the conformational preferences of the molecule, its electronic properties, and its reactivity in various chemical transformations. For instance, density functional theory (DFT) calculations can be used to model the transition states of potential synthetic reactions, providing insights that can guide the development of more efficient synthetic pathways. nih.gov

Furthermore, computational methods can be used to design new derivatives of this compound with tailored properties. By systematically modifying the structure of the molecule in silico, researchers can identify candidates with enhanced reactivity for bio-orthogonal labeling, improved performance in functional materials, or specific binding affinities for biological targets.

Predictive models for toxicokinetics and physicochemical properties can also be applied to assess the potential biocompatibility and environmental impact of this compound and its derivatives, guiding the development of safer and more sustainable chemical entities.

Potential in Interdisciplinary Research Fields

The unique combination of functional groups in this compound opens up possibilities for its application in a variety of interdisciplinary research fields.

In medicinal chemistry, the cyclohexane ring is a common scaffold in many pharmaceutical compounds, as it can improve metabolic stability and oral bioavailability. nih.gov The introduction of an ethynyl group provides a site for bio-orthogonal conjugation, which could be used for targeted drug delivery or for the development of novel diagnostic probes. The synthesis of cyclohexane carboxylic acid derivatives as inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1) showcases the potential of this scaffold in drug discovery. nih.gov

In the field of chemical biology, this compound could be used to develop novel chemical tools for studying complex biological processes. For example, it could be incorporated into activity-based probes to identify and characterize new enzyme activities within cells.

Furthermore, in the area of nanotechnology, the molecule could be used as a building block for the self-assembly of functional nanostructures. The carboxylic acid group can be used to anchor the molecule to metal surfaces, while the ethynyl group can be used to form covalent linkages between molecules, leading to the formation of highly ordered and stable nanomaterials.

Q & A

Q. What statistical methods are appropriate for analyzing variability in synthetic yields or biological activity assays?

  • Recommendations : Apply ANOVA for multi-group comparisons and Grubbs’ test to identify outliers. Report confidence intervals (95%) and pp-values to quantify significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.